Product packaging for Ethyl 2-isocyano-3-methylbutanoate(Cat. No.:CAS No. 71014-99-8)

Ethyl 2-isocyano-3-methylbutanoate

Cat. No.: B3043025
CAS No.: 71014-99-8
M. Wt: 155.19 g/mol
InChI Key: BEZYSHYRUGMEES-UHFFFAOYSA-N
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Description

Significance of Isocyanides as Versatile Synthetic Reagents in Contemporary Organic Chemistry

Isocyanides, also known as isonitriles or carbylamines, are a class of organic compounds containing the functional group -N≡C. vedantu.comwikipedia.org They are isomers of nitriles (-C≡N), with the key difference being the point of attachment to the organic radical. vedantu.com In isocyanides, the organic group is bonded to the nitrogen atom, whereas in nitriles, it is bonded to the carbon atom. vedantu.com This structural distinction imparts unique reactivity to isocyanides, making them highly versatile reagents in modern organic chemistry. tandfonline.com

The isocyanide carbon atom can exhibit both nucleophilic and electrophilic character, a duality that is central to their synthetic utility. tandfonline.com This allows them to participate in a wide array of chemical reactions, most notably multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, are processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgtandfonline.comnih.gov These reactions are highly valued for their efficiency and atom economy, enabling the rapid construction of complex molecular architectures from simple precursors. nih.gov

Beyond MCRs, isocyanides are also employed as ligands in coordination chemistry, forming stable complexes with many transition metals. wikipedia.org Their electronic properties are comparable to those of carbon monoxide, yet they often act as better donor ligands. wikipedia.org This has led to their use in various palladium-catalyzed reactions. wikipedia.org Furthermore, the acidity of the α-protons in isocyanides is a key feature, allowing for the generation of nucleophilic centers that can participate in a variety of transformations. tandfonline.com

Despite their utility, the often strong and unpleasant odor of many isocyanides has historically limited their widespread use. vedantu.com However, advancements in synthetic methodologies are making a broader range of these valuable compounds more accessible and manageable for chemists. rsc.org

Overview of Alpha-Isocyano Esters as Key Building Blocks

Alpha-isocyano esters, such as ethyl 2-isocyano-3-methylbutanoate, are a specific subclass of isocyanides that contain an ester group attached to the carbon atom adjacent to the isocyanide functionality. This combination of functional groups makes them particularly valuable building blocks in organic synthesis. researchgate.net The presence of the electron-withdrawing ester group enhances the acidity of the α-proton, facilitating its removal to generate a stabilized carbanion. tandfonline.comacs.org This nucleophilic center can then react with various electrophiles, enabling the construction of new carbon-carbon bonds. acs.org

These compounds are considered masked amino acids and are instrumental in the synthesis of α-amino acids and their derivatives. acs.org For instance, the isocyano group can be hydrolyzed under acidic conditions to reveal a primary amine, a key functional group in amino acids. acs.org

Alpha-isocyano esters are versatile reagents for the construction of a variety of nitrogen-containing heterocyclic compounds, including imidazoles, oxazoles, pyrroles, and thiazoles. researchgate.net They readily participate in multicomponent reactions, such as the Passerini and Ugi reactions, leading to the formation of α-acyloxy amides and α-acylamino amides, respectively. wikipedia.orgwikipedia.org These reactions are powerful tools for generating molecular diversity and are widely used in combinatorial and medicinal chemistry. wikipedia.org

The reactivity of α-isocyano esters allows for a wide range of synthetic applications. For example, they can undergo conjugate addition to electron-deficient alkenes and participate in reactions with acyl chlorides in what is known as the Nef isocyanide reaction. tandfonline.com Recent research has also explored their use in photocatalyzed reactions to achieve α-alkylation. nih.gov

Historical Context and Evolution of Isocyanide Chemistry

The history of isocyanide chemistry dates back to the mid-19th century. In 1859, W. Lieke synthesized the first isocyanide, allyl isocyanide, by reacting allyl iodide with silver cyanide, although he initially believed he had formed allyl cyanide. nih.govrkmvccrahara.org The true nature of isocyanides was later elucidated by Gautier and Hofmann in 1867. tandfonline.comnih.gov For nearly a century, the investigation of isocyanide chemistry was limited due to the challenging synthesis and the notoriously unpleasant smell of these compounds. nih.gov

A significant breakthrough occurred in the 1920s with the work of Mario Passerini, who discovered the three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound, now known as the Passerini reaction. nih.govwikipedia.org This was one of the earliest examples of a multicomponent reaction and opened the door to new synthetic possibilities. slideshare.net

The field of isocyanide chemistry was further revolutionized in the late 1950s. In 1958, a reliable method for synthesizing isocyanides through the dehydration of formylamines was developed, making them more accessible. nih.gov This was followed by Ivar Ugi's discovery of the four-component Ugi reaction in 1959, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govwikipedia.org The Ugi reaction proved to be exceptionally versatile, capable of converting a vast array of starting materials into complex products in a single step. nih.gov

The discovery of the first naturally occurring isocyanide, xanthocillin, in 1950 from Penicillium notatum further spurred interest in this class of compounds. nih.govaakash.ac.in Since then, hundreds of isocyanide-containing natural products have been isolated from various terrestrial and marine organisms. acs.org

From the mid-1990s onwards, the use of isocyanide-based multicomponent reactions, particularly the Ugi reaction, has seen a dramatic increase, especially in the generation of compound libraries for drug discovery. nih.gov The unique reactivity of isocyanides continues to be explored, with ongoing research into new reactions and applications in various fields of chemistry. rsc.org

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC8H13NO2
InChIInChI=1S/C8H13NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7H,5H2,1-3H3
InChIKeyBEZYSHYRUGMEES-UHFFFAOYSA-N
Monoisotopic Mass155.09464 Da
SMILESCCOC(=O)C(C(C)C)[N+]#[C-]

This data is sourced from PubChem. nih.govuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B3043025 Ethyl 2-isocyano-3-methylbutanoate CAS No. 71014-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-isocyano-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZYSHYRUGMEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Complex Molecular Architecture and Library Synthesis

As a Precursor for Amino Acid Derivatives and Peptidomimetics

Ethyl 2-isocyano-3-methylbutanoate serves as a crucial starting material for the synthesis of α,α-disubstituted α-amino acids, which are of increasing interest as building blocks for unnatural peptides. rsc.org These modified amino acids can enhance the conformational stability and biological properties of peptides. nih.gov The isocyanide functionality allows for both nucleophilic and electrophilic behavior at the C1-carbon, facilitating the construction of linear peptide-like structures. nih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly relevant for synthesizing peptidomimetics as they yield peptide-like structures. nih.govbeilstein-journals.org While these reactions typically produce linear products, these can be subsequently cyclized to create constrained peptidomimetics with potentially improved structural and biological characteristics. nih.govbeilstein-journals.org The synthesis of peptidomimetics is a key area in medicinal chemistry, aiming to overcome the limitations of natural peptides, such as poor stability and bioavailability. escholarship.orgnih.govnih.gov

For instance, isocyanides derived from α,α-disubstituted amino acids have been synthesized and evaluated for various biological activities. nih.gov The Ugi four-component reaction (U-4CR), which combines an oxo-substrate, a carboxylic acid, an amine, and an isocyanide, is a powerful tool for generating α-acylamino amides, which are direct precursors to peptidomimetics. beilstein-journals.orgbeilstein-journals.org

Contribution to the Construction of Diverse Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of a wide range of nitrogen-containing heterocyclic compounds. nih.gov Isocyanide-based multicomponent reactions are highly effective for accessing various heterocycles and highly functionalized scaffolds. nih.govrsc.org

When reactants with multiple nucleophilic groups are used in these reactions, the reactive nitrilium ion intermediate can be trapped by an intramolecular nucleophilic attack, leading to the formation of diverse heterocyclic structures. nih.gov This strategy has proven invaluable in drug discovery and total synthesis. nih.gov The ability of isocyanides to act as precursors to a variety of heterocycles has spurred the development of new synthetic methods. drexel.edu

Strategic Employment in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create structurally diverse small molecules to explore new areas of chemical space. Isocyanide-based multicomponent reactions, particularly the Ugi reaction, are cornerstones of DOS due to their ability to generate a high degree of molecular diversity from simple starting materials. nih.govacs.org The Ugi reaction's exceptional tolerance for a wide range of substrates and its capacity to introduce various functional groups into the final products make it an ideal tool for DOS. acs.org

The use of convertible isocyanides further expands the utility of these reactions in DOS. For example, methyl isocyanide has been used as a convertible functional group in a one-pot, three-step sequence to generate a small library of spirocyclic oxindoles, demonstrating the potential for creating molecular diversity. beilstein-journals.org

Role in Combinatorial Chemistry and the Generation of Chemical Libraries

Combinatorial chemistry focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. nih.govnih.gov Isocyanide-based multicomponent reactions are particularly well-suited for combinatorial chemistry due to their efficiency and the high diversity of the products they generate. nih.govnih.gov These reactions allow for the creation of large libraries of compounds with a minimal number of synthetic steps. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2-isocyano-3-methylbutanoate, ¹H and ¹³C NMR are used to map the connectivity and chemical environment of every hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons through spin-spin coupling. The expected signals for this compound would correspond to the ethyl ester and the isobutyl-like backbone.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The isocyano carbon (R-N≡C) is particularly noteworthy, typically appearing in a unique region of the spectrum. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing clear signals for the carbonyl carbon, the carbons of the ethyl group, the chiral center, and the isopropyl carbons. khanacademy.org

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for the compound's structure.

Atom Type Predicted ¹H NMR Data Predicted ¹³C NMR Data
Ethyl Group (-CH₂CH₃)CH₃: Triplet, ~1.3 ppmCH₂: Quartet, ~4.2 ppmCH₃: ~14 ppmCH₂: ~62 ppm
Isopropyl Group (-CH(CH₃)₂)CH₃: Two doublets, ~1.0-1.2 ppmCH: Multiplet, ~2.2 ppmCH₃: Two signals, ~17-19 ppmCH: ~32 ppm
Chiral Center (-CH-)Doublet, ~4.5 ppm~58 ppm
Carbonyl Group (C=O)Not applicable~168 ppm
Isocyano Group (-N≡C)Not applicable~160 ppm
Note: Predicted values are based on standard chemical shift ranges and coupling patterns for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry Techniques (e.g., GC-MS, ESI-HRMS) in Characterization

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated from other components before being ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the compound's mass and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that helps confirm the structure.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI-HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. This technique is particularly useful for confirming the identity of a newly synthesized compound. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to further aid in identification.

The following table shows predicted ESI-HRMS data for this compound.

Adduct Formula Predicted m/z Predicted CCS (Ų)
[M+H]⁺C₈H₁₄NO₂⁺156.10192138.6
[M+Na]⁺C₈H₁₃NNaO₂⁺178.08386146.4
[M+K]⁺C₈H₁₃KNO₂⁺194.05780141.9
[M+NH₄]⁺C₈H₁₇N₂O₂⁺173.12846156.8
Data sourced from predicted values on PubChemLite.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to vibrate. The IR spectrum of this compound would be dominated by two key absorptions:

Isocyanide (R-N≡C) Stretch: This is a highly characteristic, strong, and sharp absorption band. Isocyanides typically absorb in the range of 2180-2110 cm⁻¹. This peak is definitive for confirming the presence of the isocyano group and distinguishing it from its isomer, the nitrile group (-C≡N), which absorbs at a higher frequency (2260-2210 cm⁻¹).

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption corresponding to the carbonyl group of the ethyl ester would be prominent, typically appearing in the region of 1750-1735 cm⁻¹.

Other significant peaks would include C-H stretching and bending vibrations from the alkyl portions of the molecule.

Chiral Chromatographic Methods for Enantiomeric Purity Determination

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or purity of a sample. nih.gov

This technique utilizes a chiral stationary phase (CSP) within an HPLC or GC column. The CSP is itself an enantiomerically pure substance that interacts diastereomerically with the two enantiomers of the analyte. These transient diastereomeric interactions have different binding energies, causing one enantiomer to travel through the column faster than the other, resulting in their separation. nih.gov The choice of CSP is critical and often involves derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or chiral polymers. By separating the enantiomers, their relative proportions can be accurately measured, which is crucial in fields like asymmetric synthesis and pharmaceutical development. libretexts.orgchemistrywithatwist.com

Optical Rotatory Dispersion and Circular Dichroism Studies

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide information about the three-dimensional structure and absolute configuration of chiral molecules. nih.gov

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. frontiersin.orgtypeset.io Enantiomers will rotate light in equal but opposite directions, resulting in ORD curves that are mirror images of each other. frontiersin.org The shape of the ORD curve, particularly near an absorption band (an effect known as the Cotton effect), can be used to help assign the absolute configuration (R or S) of the stereocenter by comparing experimental data with theoretical calculations or with data from structurally related compounds. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this difference in absorption versus wavelength. Only chiral molecules that absorb light are CD-active. Like ORD spectra, the CD spectra of enantiomers are mirror images. acs.org CD spectroscopy is particularly powerful for studying the stereochemistry of molecules containing a chromophore (a light-absorbing group) near a stereocenter. For this compound, the carbonyl group and the isocyanide group could serve as chromophores for CD analysis, allowing for the determination of its absolute configuration.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of computational chemistry for elucidating reaction mechanisms and identifying the high-energy transition states that connect reactants, intermediates, and products.

For a molecule like Ethyl 2-isocyano-3-methylbutanoate, DFT studies would be instrumental in understanding its reactivity. For instance, the isocyano group (-N≡C) is known to participate in various reactions, including cycloadditions and insertions. A DFT study could map out the potential energy surface for such reactions. This involves calculating the energy of the molecule at various points along a reaction coordinate, allowing researchers to identify the lowest energy pathway. The transition state, which represents the energy maximum along this pathway, can be located and its geometry and vibrational frequencies can be calculated. These frequencies help confirm that the structure is a true transition state (characterized by a single imaginary frequency).

While no specific DFT studies on the reaction mechanisms of this compound are available, research on other isocyanides or related esters provides a template for what such studies would entail. For example, DFT has been used to study the rearrangement of epoxides to aldehydes, where the calculations provided support for a two-step process involving a carbocation intermediate. Such studies often involve comparing different reaction pathways to determine the most likely mechanism.

Kinetic and Thermodynamic Modeling of Transformations

Kinetic and thermodynamic modeling provides quantitative insights into the rates and feasibility of chemical reactions. These models are often built upon the energetic data obtained from DFT calculations.

Thermodynamic Modeling: This involves calculating the change in Gibbs free energy (ΔG) for a given transformation. A negative ΔG indicates a spontaneous reaction under the given conditions. The key components of Gibbs free energy—enthalpy (ΔH) and entropy (ΔS)—are also determined. For this compound, thermodynamic modeling could predict the equilibrium position of its potential reactions, such as its hydrolysis or its participation in multicomponent reactions.

Kinetic Modeling: This focuses on the activation energy (Ea) of a reaction, which is derived from the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate. By calculating the activation energies for competing reaction pathways, chemists can predict which products are likely to form fastest (kinetic control) versus which are the most stable (thermodynamic control). For example, in the context of isocyanate reactivity, which is analogous to some reactions of isocyanides, kinetic studies can differentiate between competing pathways like hydrolysis and nucleophilic addition under various conditions.

While specific kinetic and thermodynamic data for this compound are not published, the table below illustrates the type of data that would be generated from such a computational study, using hypothetical values for a representative reaction.

Table 1: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

Parameter Value (unit) Description
ΔH -25 kcal/mol Change in enthalpy, indicating an exothermic reaction.
ΔS -0.01 kcal/(mol·K) Change in entropy.
ΔG -22 kcal/mol Change in Gibbs free energy at 298K, indicating a spontaneous reaction.

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for converting between them. This is crucial as the reactivity and spectroscopic properties of a molecule can depend on its preferred conformation. For this compound, rotations around the C-C and C-O single bonds would lead to a complex conformational landscape. Computational methods can systematically explore this landscape to find the global energy minimum.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD can simulate how the molecule behaves over time at a given temperature. This can reveal dynamic processes such as conformational changes, interactions with solvent molecules, and the flexibility of different parts of the molecule. For this compound, an MD simulation could show how the ethyl and isopropyl groups move and interact, and how this might influence the accessibility of the reactive isocyano group.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. Computational chemistry offers a suite of tools to analyze this structure and derive reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO would likely be located on the isocyano group, making it a target for electrophilic attack, while the LUMO would also be associated with this group, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the isocyano group and the oxygen atoms of the ester, and positive potential around the hydrogen atoms.

Natural Bond Orbitals (NBOs): NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. This method gives insights into hybridization, bond strengths, and charge distribution. It can also quantify delocalization effects through the analysis of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could detail the nature of the bonding in the isocyano group and the ester functionality, providing a quantitative description of its Lewis structure.

Table 2: Hypothetical Electronic Structure Descriptors for this compound

Descriptor Value (unit) Interpretation
HOMO Energy -7.5 eV Energy of the highest occupied molecular orbital.
LUMO Energy +1.2 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 8.7 eV Indicator of chemical reactivity and kinetic stability.

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Outlook in Isocyano Ester Chemistry

Development of Novel Catalytic Systems for Isocyanide Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of isocyanides. While significant progress has been made, particularly with less sterically hindered isocyanides, future research will likely focus on catalysts that can accommodate more complex substrates like Ethyl 2-isocyano-3-methylbutanoate.

Key Research Thrusts:

Sterically Tolerant Catalysts: The isopropyl group in this compound presents a steric challenge for many existing catalytic systems. Future efforts will be directed towards designing catalysts with larger binding pockets or more flexible coordination spheres to efficiently accommodate such bulky substituents. This could involve the use of N-heterocyclic carbenes (NHCs) with tailored steric and electronic properties or the development of novel ligand scaffolds for transition metals. nih.gov

Enantioselective Catalysis: Given the inherent chirality of this compound (derived from L-valine or D-valine), the development of catalyst systems that can control the formation of new stereocenters with high diastereoselectivity is a major goal. This is particularly relevant for multicomponent reactions where multiple new stereocenters can be generated. The use of chiral Lewis acids and transition metal complexes with chiral ligands will continue to be a fruitful area of investigation. researchgate.netchiralpedia.com

Photoredox Catalysis: The application of photoredox catalysis to isocyanide chemistry is a rapidly emerging area. acs.orgrsc.org Future research could explore the use of light-mediated processes to generate reactive intermediates from this compound, enabling novel transformations that are not accessible through traditional thermal methods. This could include C-C and C-heteroatom bond formations under mild conditions.

A comparative look at catalysts used for isocyanide transformations is presented in the table below:

Catalyst TypeAdvantagesPotential Application for this compound
Transition Metals (e.g., Pd, Cu, Ag, Au) High reactivity and selectivity, versatile for various transformations.Development of complexes with bulky ligands to accommodate the isopropyl group.
Lewis Acids Activation of reactants, potential for asymmetric catalysis with chiral Lewis acids.Enhancing the reactivity of the isocyanide and controlling stereoselectivity in multicomponent reactions.
Organocatalysts (e.g., NHCs, Thioureas) Metal-free, often milder reaction conditions, potential for enantioselectivity.NHCs with tunable steric bulk could be effective for transformations involving sterically hindered isocyanides.
Photoredox Catalysts Mild reaction conditions, generation of radical intermediates for unique reactivity.Enabling novel bond formations and functionalizations under visible light irradiation.

Exploration of New Multicomponent Reaction Architectures

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. beilstein-journals.orgwikipedia.orgwikipedia.orgwustl.edunih.gov Future research will focus on expanding the scope of these reactions and developing entirely new MCRs that can effectively incorporate sterically demanding isocyanides like this compound.

Emerging Trends:

Novel Ugi and Passerini Variations: While the classical Ugi and Passerini reactions are well-established, there is ongoing research into developing variations that can overcome the limitations of sterically hindered reactants. beilstein-journals.orgwikipedia.org This could involve the use of highly reactive activation methods or the design of new reaction partners that are more amenable to coupling with bulky isocyanides. The choice of solvent and the potential use of catalytic amounts of additives are also crucial parameters to explore. wikipedia.orgorganic-chemistry.org

Sequential and Tandem Reactions: Combining IMCRs with other transformations in a sequential or tandem fashion offers a powerful strategy for the synthesis of highly complex molecules. For instance, a Ugi reaction product derived from this compound could undergo a subsequent intramolecular cyclization to generate novel heterocyclic scaffolds.

Convertible Isocyanides: The concept of "convertible isocyanides," where the isocyanide-derived portion of the molecule can be further transformed, is a promising avenue. While often applied to simpler isocyanides, this strategy could be adapted for more complex substrates to enhance the diversity of the resulting products.

The general schemes for the Passerini and Ugi reactions are depicted below:

Passerini Reaction: An aldehyde or ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org

Ugi Reaction: An aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org

The successful incorporation of this compound in these reactions would provide direct access to a wide range of complex, chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way organic synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. rsc.orgnih.gov The integration of isocyanide chemistry, and specifically the use of this compound, with these technologies is a key area for future development.

Key Advantages and Future Directions:

Enhanced Safety: Isocyanides are known for their pungent and unpleasant odors. Performing reactions in closed-loop flow systems can significantly mitigate exposure and improve laboratory safety. rsc.org

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can be crucial for optimizing reactions involving sensitive reagents like isocyanides and for minimizing the formation of byproducts.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process without the need for isolating intermediates. rsc.org This is particularly advantageous for multistep sequences involving IMCRs.

Automated Library Synthesis: The combination of flow chemistry with automated robotic platforms allows for the rapid synthesis and purification of large libraries of compounds. nih.gov This is highly valuable for drug discovery and materials science, where the systematic variation of molecular structure is required. Future work will likely involve the development of automated platforms specifically designed for isocyanide-based library synthesis using building blocks like this compound.

Advanced Computational Methodologies for Predictive Design and Reaction Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms and helping to predict the outcome of reactions. The application of advanced computational methodologies to the chemistry of this compound holds significant promise.

Areas of Impact:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of reactions involving this compound. Understanding the transition states and intermediates can help in rationalizing observed reactivity and in designing improved reaction conditions.

Catalyst Design: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for transformations involving sterically hindered isocyanides. By simulating the interaction of the substrate with different catalyst scaffolds, researchers can identify promising candidates for experimental investigation.

Predictive Modeling: The development of predictive models based on machine learning and artificial intelligence, trained on experimental and computational data, could accelerate the discovery of new reactions and the optimization of existing ones. These models could predict the success of a given reaction with this compound as a reactant, saving time and resources.

Understanding Stereoselectivity: For chiral isocyanides, computational methods are crucial for understanding the origins of stereoselectivity in asymmetric reactions. This knowledge can guide the development of more effective chiral catalysts and reaction conditions.

The integration of these computational approaches will undoubtedly play a pivotal role in advancing the chemistry of this compound and other complex isocyanides.

Retrosynthesis Analysis

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Reactant of Route 1
Ethyl 2-isocyano-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-isocyano-3-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.